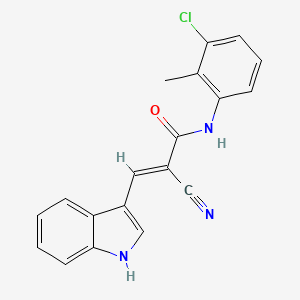![molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ITA, is a chemical compound with potential applications in scientific research. ITA is a derivative of thiadiazole, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. ITA has been synthesized using different methods, and its mechanism of action and potential applications in scientific research have been investigated.
作用機序
ITA exerts its anticancer activity through different mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ITA has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. ITA has also been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis. ITA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ITA has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. ITA has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and DNA damage. ITA has also been shown to modulate the expression of different genes involved in cell cycle regulation, DNA repair, and apoptosis. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
ITA has several advantages for lab experiments, including its high purity and stability. ITA can be easily synthesized using different methods, and its structure can be confirmed using different spectroscopic techniques. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, ITA has some limitations, including its low solubility in water and its potential to form aggregates in solution. ITA can also be affected by different factors, including pH, temperature, and light, which can affect its stability and activity.
将来の方向性
ITA has several potential future directions in scientific research, including its investigation as a potential anticancer agent for different types of cancer. ITA can also be investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage. ITA can also be modified to improve its solubility and stability in solution, which can enhance its activity and selectivity. ITA can also be used as a lead compound for the development of new anticancer agents with improved activity and selectivity.
合成法
ITA can be synthesized using different methods, including the reaction of 2-amino-5-iodobenzonitrile with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction yields ITA as a yellow solid, which can be purified using recrystallization. Other methods involve the reaction of 5-iodo-2-nitrobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide and acetic acid or the reaction of 2-acetylthiophene with 5-iodo-2-nitrobenzoyl chloride in the presence of pyridine.
科学的研究の応用
ITA has potential applications in scientific research, particularly in the field of cancer research. ITA has been shown to inhibit the growth of cancer cells in vitro and in vivo. ITA has been investigated as a potential anticancer agent for different types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
特性
IUPAC Name |
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPITYRGKWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

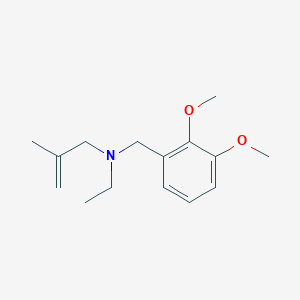

![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
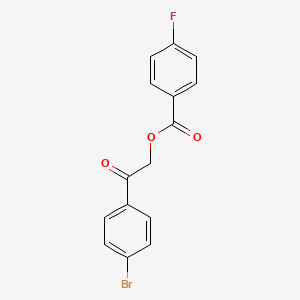
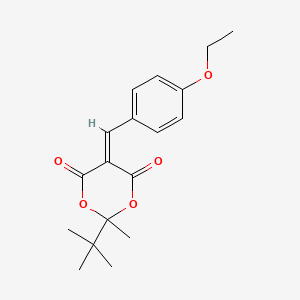
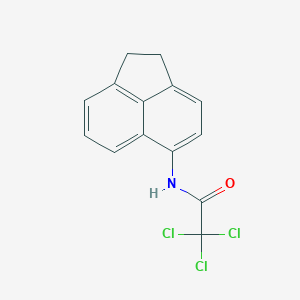
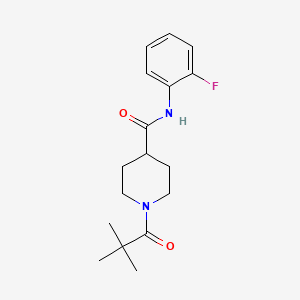

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

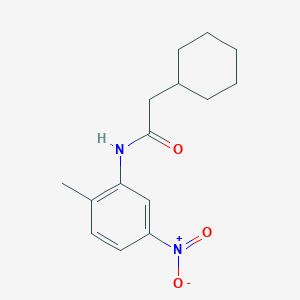
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
